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molecular formula C12H9NO4S B8341377 5-(4-Acetoxybenzylidene)thiazolidine-2,4-dione

5-(4-Acetoxybenzylidene)thiazolidine-2,4-dione

Cat. No. B8341377
M. Wt: 263.27 g/mol
InChI Key: AYESDWSJUSTNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05635534

Procedure details

A mixture comprising 200 g of -hydroxybenzaldehyde, 22 g of thiazolidine-2,4-dione, 280 g of sodium acetate and 660 ml of dimethylacetamide was stirred at 150° for 1 hour. It was then cooled, and 540 ml of dimethylacetamide and 370 ml of acetic anhydride were added to the reaction mixture. The resulting mixture was then stirred at 50° C. for 1.5 hours, after which it was poured into water. The solid which precipitated was collected by filtration, washed with water, and dried over anhydrous sodium sulfate, to give the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
280 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
370 mL
Type
reactant
Reaction Step Five
Quantity
540 mL
Type
solvent
Reaction Step Five
Quantity
660 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[S:10]1[CH2:14][C:13](=[O:15])[NH:12][C:11]1=[O:16].[C:17]([O-:20])(=[O:19])[CH3:18].[Na+].C(OC(=O)C)(=O)C>O.CC(N(C)C)=O>[C:17]([O:20][C:8]1[CH:7]=[CH:6][C:3]([CH:4]=[C:14]2[S:10][C:11](=[O:16])[NH:12][C:13]2=[O:15])=[CH:2][CH:9]=1)(=[O:19])[CH3:18] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C(C=O)C=CC=C1
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
S1C(NC(C1)=O)=O
Step Three
Name
Quantity
280 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
370 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
540 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Six
Name
Quantity
660 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 150° for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled
STIRRING
Type
STIRRING
Details
The resulting mixture was then stirred at 50° C. for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The solid which precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C2C(NC(S2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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